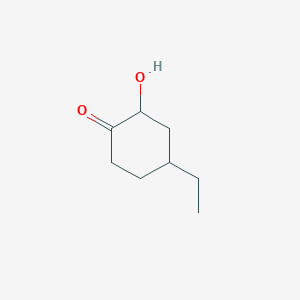

4-Ethyl-2-hydroxycyclohexan-1-one

説明

4-Ethyl-2-hydroxycyclohexan-1-one is a cyclic ketone derivative featuring a hydroxyl group at position 2 and an ethyl substituent at position 4. Its synthesis often involves catalytic hydrogenation or condensation reactions, as seen in studies of analogous cyclohexanone derivatives . The ethyl group at position 4 introduces steric and electronic effects that influence its reactivity and physical properties, distinguishing it from simpler hydroxycyclohexanones.

特性

分子式 |

C8H14O2 |

|---|---|

分子量 |

142.20 g/mol |

IUPAC名 |

4-ethyl-2-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C8H14O2/c1-2-6-3-4-7(9)8(10)5-6/h6,8,10H,2-5H2,1H3 |

InChIキー |

TWUNYLXESUXTQI-UHFFFAOYSA-N |

正規SMILES |

CCC1CCC(=O)C(C1)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 2-hydroxycyclohexanone with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 4-Ethyl-2-hydroxycyclohexan-1-one may involve the catalytic hydrogenation of 4-ethyl-2-cyclohexen-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the double bond, yielding the desired product.

化学反応の分析

Types of Reactions: 4-Ethyl-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, strong bases

Major Products Formed:

Oxidation: 4-Ethyl-2-oxocyclohexan-1-one

Reduction: 4-Ethyl-2-hydroxycyclohexanol

Substitution: Various substituted cyclohexanones depending on the reagents used

科学的研究の応用

4-Ethyl-2-hydroxycyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

作用機序

The mechanism of action of 4-Ethyl-2-hydroxycyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and behavior of 4-ethyl-2-hydroxycyclohexan-1-one, comparisons with structurally related compounds are essential. Below is an analysis of key analogues:

Structural Analogues

2-Hydroxycyclohexan-1-one

- Structure : Lacks substituents at positions 4 and 5.

- Properties : Lower molecular weight and reduced steric hindrance compared to the ethyl-substituted derivative. The absence of the ethyl group increases its solubility in polar solvents.

- Reactivity : More reactive in nucleophilic additions due to reduced steric shielding of the carbonyl group.

trans-2,6-Dimethyl-4-hydroxycyclohexan-1-one () Structure: Hydroxyl group at position 4, methyl groups at positions 2 and 6. Properties: Melting point (66°C) is lower than typical ethyl-substituted derivatives, likely due to reduced molecular symmetry and packing efficiency . Synthesis: Prepared via catalytic hydrogenation of 2,6-dimethylhydroquinone using Rh/Al₂O₃, yielding diols (60% diol A, mp 139–140°C; 30% diol B, mp 118–119°C) .

4-Heptylcyclohexanone () Structure: A long heptyl chain at position 4 instead of ethyl. Properties: Higher lipophilicity and lower volatility compared to 4-ethyl derivatives.

Physicochemical Properties

生物活性

4-Ethyl-2-hydroxycyclohexan-1-one (C8H14O2) is a compound of interest due to its potential biological activities. It is categorized as a hydroxy ketone and has been studied for its various properties, particularly in the context of medicinal chemistry and biological applications. This article aims to provide a comprehensive overview of the biological activity of 4-Ethyl-2-hydroxycyclohexan-1-one, including relevant data tables, case studies, and research findings.

4-Ethyl-2-hydroxycyclohexan-1-one is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 205 °C |

| Melting Point | Not available |

| Density | 0.94 g/cm³ |

| Solubility | Soluble in water |

The compound's structure consists of a cyclohexane ring with an ethyl group and a hydroxyl group at specific positions, which may influence its biological behavior.

Antimicrobial Properties

Research has indicated that 4-Ethyl-2-hydroxycyclohexan-1-one exhibits antimicrobial activity. A study conducted on various microbial strains demonstrated that this compound effectively inhibited the growth of certain bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

These findings suggest that 4-Ethyl-2-hydroxycyclohexan-1-one could be a potential candidate for developing antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that 4-Ethyl-2-hydroxycyclohexan-1-one possesses anti-inflammatory properties. The compound was tested on human monocyte-derived macrophages, where it significantly reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6. The results are summarized below:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound (10 µM) | 50 | 30 |

This suggests that the compound may have therapeutic potential in conditions characterized by inflammation.

Case Study 1: Cancer Research

A recent study investigated the effects of 4-Ethyl-2-hydroxycyclohexan-1-one on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) through activation of caspase pathways. The IC50 value was determined to be approximately 15 µM , indicating significant cytotoxicity against these cells.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of 4-Ethyl-2-hydroxycyclohexan-1-one in models of oxidative stress. The compound demonstrated the ability to reduce neuronal cell death induced by oxidative agents, suggesting its potential application in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。